An In-depth Technical Guide to the Chemical Properties of 2-(2-Fluoro-1H-indol-3-yl)acetic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(2-Fluoro-1H-indol-3-yl)acetic Acid
A Note to the Researcher: Information specifically detailing the empirical chemical and physical properties of 2-(2-fluoro-1H-indol-3-yl)acetic acid is notably scarce in publicly available scientific literature. This guide has been constructed to provide a comprehensive overview based on the established chemistry of the indole-3-acetic acid scaffold, the known reactivity of 2-fluoroindoles, and the well-documented properties of isomeric fluoroindole-3-acetic acids. The following sections synthesize this information to project the likely characteristics of the title compound and to provide a framework for its synthesis and analysis.
Introduction
Indole-3-acetic acid (IAA) and its derivatives are a cornerstone of chemical and biological research, most famously as the primary auxin in plants, governing growth and development.[1] The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties.[2] This guide focuses on the chemical properties of a specific, yet sparsely documented, fluorinated analogue: 2-(2-fluoro-1H-indol-3-yl)acetic acid. The strategic placement of a fluorine atom at the C2 position of the indole ring is predicted to significantly influence the molecule's electronic and steric character, and consequently its reactivity and biological potential.
Molecular Structure
The foundational structure of 2-(2-fluoro-1H-indol-3-yl)acetic acid consists of a bicyclic indole core with a fluorine atom substituted at the 2-position and an acetic acid moiety at the 3-position.
Caption: Structure of 2-(2-fluoro-1H-indol-3-yl)acetic acid.
Projected Physicochemical Properties
| Property | Indole-3-acetic acid | 4-Fluoro-1H-indol-3-yl-acetic acid | 5-Fluoro-2-methyl-1H-indol-3-yl-acetic acid |
| Molecular Formula | C10H9NO2 | C10H8FNO2 | C11H10FNO2 |
| Molecular Weight | 175.18 g/mol [3] | 193.18 g/mol | 207.20 g/mol [4] |
| Melting Point | 165-169 °C[5] | 128-129 °C | Not available |
| Appearance | Colorless to pale yellow crystalline solid[3] | Powder | Not available |
| Solubility | Moderately soluble in water; soluble in ethanol and methanol.[3] | Not available | Not available |
| pKa | ~4.75 (for the carboxylic acid) | Expected to be slightly lower than IAA due to the electron-withdrawing nature of fluorine. | Not available |
The introduction of a highly electronegative fluorine atom at the C2 position is expected to increase the acidity of the carboxylic acid group (lower pKa) compared to the parent indole-3-acetic acid, due to inductive electron withdrawal.[6] The effect on melting point and solubility is difficult to predict without experimental data, as it depends on crystal lattice energy and intermolecular interactions.
Synthesis and Reactivity
The synthesis of 2-fluoroindoles is a topic of ongoing research, with several strategies emerging.[7][8] A potential synthetic route to 2-(2-fluoro-1H-indol-3-yl)acetic acid could involve the construction of the 2-fluoroindole core followed by the introduction of the acetic acid side chain at the C3 position.
One plausible approach involves a dearomative electrophilic fluorination of a suitable indole precursor.[9][10] For instance, a 2-methylindole derivative could potentially undergo fluorination. Another strategy could be the use of difluorocarbene, which has been shown to react with ortho-vinylanilines to form 2-fluoroindoles.[8]
Caption: Hypothetical synthetic workflow for 2-(2-fluoro-1H-indol-3-yl)acetic acid.
The reactivity of the 2-fluoroindole core is influenced by the electron-withdrawing nature of the fluorine atom. While the indole nucleus is generally electron-rich and prone to electrophilic substitution at the C3 position, the 2-fluoro substituent will somewhat deactivate the ring towards this type of reaction. Nevertheless, functionalization at the C3 position is still expected to be the major pathway for electrophilic attack. The nitrogen atom of the indole ring can be alkylated or acylated under basic conditions.[11]
Spectral Characterization (Projected)
The following are the expected key features in the spectral data for 2-(2-fluoro-1H-indol-3-yl)acetic acid, based on the known spectra of indole-3-acetic acid and the influence of a fluorine substituent.
1H NMR
The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene portion of the indole ring, the C2-H proton (if present, which it is not in this case, being substituted by F), the N-H proton, and the methylene and carboxylic acid protons of the acetic acid side chain. The signals for the aromatic protons will likely be complex multiplets, and their chemical shifts will be influenced by the fluorine substituent. The N-H proton will likely appear as a broad singlet. The methylene protons of the acetic acid group will likely appear as a singlet, and the carboxylic acid proton will be a broad singlet, which is exchangeable with D2O.
13C NMR
The carbon NMR spectrum will show signals for all ten carbon atoms. The carbon atom attached to the fluorine (C2) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the other carbon atoms in the indole ring will also be affected by the fluorine substituent. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3400-3300 cm-1), a broad O-H stretch from the carboxylic acid (around 3300-2500 cm-1), the C=O stretch of the carboxylic acid (around 1700 cm-1), and C-F stretching vibrations.[12][13]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the carboxylic acid group and other characteristic cleavages of the indole ring.
Potential Applications in Drug Discovery
Indole derivatives are a versatile scaffold in modern drug discovery, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[14] The introduction of fluorine can enhance the therapeutic potential of these compounds.[2] While no specific applications for 2-(2-fluoro-1H-indol-3-yl)acetic acid have been reported, its structural similarity to other biologically active fluoroindoles suggests it could be a valuable candidate for screening in various therapeutic areas. The 2-fluoro substitution may confer unique biological activities or improved pharmacokinetic profiles compared to other isomers.
Safety and Handling
Specific safety and handling information for 2-(2-fluoro-1H-indol-3-yl)acetic acid is not available. However, based on the data for related fluoroindole acetic acids, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[15] It is likely to be an irritant to the skin, eyes, and respiratory system.
Conclusion
2-(2-fluoro-1H-indol-3-yl)acetic acid represents an intriguing yet underexplored member of the fluorinated indole family. While direct experimental data remains elusive, this guide provides a scientifically grounded projection of its chemical properties based on the established behavior of related compounds. The synthesis and characterization of this molecule would be a valuable contribution to the fields of organic and medicinal chemistry, potentially unlocking new avenues for drug discovery and development. Further research is warranted to empirically determine its properties and explore its potential applications.
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